molecular formula C13H16FNO3 B12076361 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid

Cat. No.: B12076361
M. Wt: 253.27 g/mol
InChI Key: VLIIXWTXQSPTFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid is a chemical compound that belongs to the class of benzoic acids It is characterized by the presence of a fluorine atom at the 3-position and a 4-methoxypiperidin-1-yl group at the 4-position of the benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction typically employs a boron reagent and a halogenated aromatic compound as starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid is unique due to the presence of both the fluorine atom and the methoxypiperidinyl group, which confer specific chemical and biological properties. This combination of functional groups can influence the compound’s reactivity, binding affinity, and overall behavior in various applications .

Properties

Molecular Formula

C13H16FNO3

Molecular Weight

253.27 g/mol

IUPAC Name

3-fluoro-4-(4-methoxypiperidin-1-yl)benzoic acid

InChI

InChI=1S/C13H16FNO3/c1-18-10-4-6-15(7-5-10)12-3-2-9(13(16)17)8-11(12)14/h2-3,8,10H,4-7H2,1H3,(H,16,17)

InChI Key

VLIIXWTXQSPTFH-UHFFFAOYSA-N

Canonical SMILES

COC1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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